Ethyl 4,4,4-trifluorobut-2-ynoate Ethyl 4,4,4-trifluorobut-2-ynoate Ethyl 4,4,4-trifluoro-2-butynoate is an unsymmetrical internal alkyne.

Brand Name: Vulcanchem
CAS No.: 79424-03-6
VCID: VC2436236
InChI: InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3
SMILES: CCOC(=O)C#CC(F)(F)F
Molecular Formula: C6H5F3O2
Molecular Weight: 166.1 g/mol

Ethyl 4,4,4-trifluorobut-2-ynoate

CAS No.: 79424-03-6

Cat. No.: VC2436236

Molecular Formula: C6H5F3O2

Molecular Weight: 166.1 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,4,4-trifluorobut-2-ynoate - 79424-03-6

Specification

CAS No. 79424-03-6
Molecular Formula C6H5F3O2
Molecular Weight 166.1 g/mol
IUPAC Name ethyl 4,4,4-trifluorobut-2-ynoate
Standard InChI InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3
Standard InChI Key SFDRHPQGYUYYNX-UHFFFAOYSA-N
SMILES CCOC(=O)C#CC(F)(F)F
Canonical SMILES CCOC(=O)C#CC(F)(F)F

Introduction

Physical and Chemical Properties

Ethyl 4,4,4-trifluorobut-2-ynoate exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in chemical synthesis. Understanding these properties is essential for researchers and chemists working with this compound.

Physical Properties

The compound is a clear colorless to light yellow liquid at room temperature with specific physical characteristics detailed in Table 1 below .

Table 1: Physical Properties of Ethyl 4,4,4-trifluorobut-2-ynoate

PropertyValue
Molecular FormulaC₆H₅F₃O₂
Molecular Weight166.10 g/mol
Physical State (20°C)Liquid
AppearanceClear colorless to light yellow liquid
Boiling Point96-98°C (750 mmHg)
Density1.62 g/cm³
Flash Point6°C

The low flash point of 6°C indicates that the compound is highly flammable and requires careful handling to avoid ignition sources . This property necessitates appropriate safety measures during storage and experimental procedures.

Chemical Stability and Reactivity

Ethyl 4,4,4-trifluorobut-2-ynoate is sensitive to air and should be stored under inert gas conditions to maintain its chemical integrity . The compound's reactivity is largely influenced by its functional groups:

  • The alkyne moiety (C≡C) serves as an electron-deficient site, making it susceptible to nucleophilic attack.

  • The trifluoromethyl group (CF₃) exhibits strong electron-withdrawing effects, enhancing the electrophilicity of adjacent carbon atoms.

  • The ester functionality provides additional reactivity for various transformations including transesterification and hydrolysis reactions.

These reactive sites contribute to the compound's versatility in organic synthesis, particularly in addition reactions, cycloadditions, and metal-catalyzed transformations.

Structural Characteristics

Molecular Structure and Representations

Ethyl 4,4,4-trifluorobut-2-ynoate possesses a linear structure with the trifluoromethyl group positioned at one end of the molecule and the ethyl ester at the opposite end. The central alkyne unit provides structural rigidity and serves as a key reaction site.

Various chemical identifiers and structural representations for ethyl 4,4,4-trifluorobut-2-ynoate are summarized in Table 2 .

Table 2: Structural Identifiers of Ethyl 4,4,4-trifluorobut-2-ynoate

Identifier TypeValue
IUPAC NameEthyl 4,4,4-trifluorobut-2-ynoate
Alternative Name4,4,4-Trifluoro-2-butynoic Acid Ethyl Ester
SMILES NotationCCOC(=O)C#CC(F)(F)F
InChI1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3
InChI KeySFDRHPQGYUYYNX-UHFFFAOYSA-N
MDL NumberMFCD00192167

The SMILES notation (CCOC(=O)C#CC(F)(F)F) provides a linear text representation of the compound's structure, where the triple bond is denoted by #, the carbonyl group by (=O), and the trifluoromethyl group by C(F)(F)F .

Key Structural Features

The structural arrangement of ethyl 4,4,4-trifluorobut-2-ynoate includes several key features that determine its chemical behavior:

  • The alkyne moiety (C≡C) introduces linear geometry and provides π-electrons for various chemical transformations.

  • The trifluoromethyl group (CF₃) contributes significant electron-withdrawing character, influencing the reactivity of the adjacent alkyne.

  • The ester linkage (COO-Et) offers additional functionality for further modifications.

These structural elements collectively create a molecule with unique physicochemical properties and reactivity patterns that are exploited in organic synthesis.

Synthesis and Preparation

Related Synthetic Transformations

The search results indicate that ethyl 4,4,4-trifluorobut-2-ynoate has been utilized as a starting material in the synthesis of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate through bromination reactions. This transformation can be represented as:

Ethyl 4,4,4-trifluorobut-2-ynoate + Br₂ → Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate + HBr

The bromination process involves the addition of bromine across the triple bond to form the corresponding bromo-alkene derivative, which is valuable for further synthetic applications.

Applications in Organic Synthesis

Ethyl 4,4,4-trifluorobut-2-ynoate has demonstrated significant utility in various organic synthesis applications, particularly in the preparation of complex heterocyclic compounds and fluorinated building blocks.

Synthesis of Polysubstituted Furans

The compound has been employed in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups . This application highlights the compound's capacity to participate in heterocycle formation, which is valuable for developing compounds with potential pharmaceutical applications.

The reaction typically involves the cyclization of ethyl 4,4,4-trifluorobut-2-ynoate with appropriate reagents to form the furan ring system, with the trifluoromethyl group remaining as a substituent in the final product.

Regioselective Insertion Reactions

Ethyl 4,4,4-trifluorobut-2-ynoate has been used to investigate the regioselectivity of insertion reactions with cyclometalated iridium and rhodium complexes . These metal-catalyzed transformations are valuable for constructing carbon-carbon bonds in a controlled, selective manner.

The alkyne functionality in ethyl 4,4,4-trifluorobut-2-ynoate serves as a reactive site for metal coordination and subsequent insertion reactions, leading to metallacycle formation and further functionalization.

Hydroarylation with Indoles

Recent research has demonstrated the application of ethyl 4,4,4-trifluorobut-2-ynoate in trifluoroethanol-mediated hydroarylation reactions with indoles . This transformation allows for the synthesis of 3-(indol-3-yl)-3-(trifluoromethyl)acrylic acid esters through the reaction of indole derivatives with ethyl 4,4,4-trifluorobut-2-ynoate.

The reaction proceeds under mild conditions without requiring expensive catalysts, offering several advantages including:

  • Atom economy

  • High yields

  • Broad substrate scope

  • Potential for large-scale synthesis

This approach represents a practical and efficient method for introducing both trifluoromethyl and indole moieties into organic frameworks, which is particularly valuable for medicinal chemistry applications.

Reactivity and Mechanism

General Reactivity Profile

The reactivity of ethyl 4,4,4-trifluorobut-2-ynoate is primarily determined by its functional groups:

  • The alkyne moiety serves as an electrophilic site due to the electron-withdrawing effect of the adjacent ester and trifluoromethyl groups.

  • The trifluoromethyl group enhances the electrophilicity of the alkyne carbon atoms through its strong electron-withdrawing character.

  • The ester functionality provides additional reactivity for nucleophilic attack and hydrolysis.

These features make ethyl 4,4,4-trifluorobut-2-ynoate particularly suitable for addition reactions, cycloadditions, and nucleophilic substitutions.

Hydroarylation Mechanism

  • Activation of the alkyne by trifluoroethanol, enhancing its electrophilicity

  • Nucleophilic attack by the electron-rich indole at the β-position of the alkyne

  • Protonation of the resulting vinyl anion intermediate

  • Tautomerization to form the final 3-(indol-3-yl)-3-(trifluoromethyl)acrylic acid ester product

This reaction demonstrates the compound's capacity to undergo regioselective additions with nucleophilic aromatic systems under mild conditions.

Comparison with Related Compounds

Structural Analogs

Ethyl 4,4,4-trifluorobut-2-ynoate can be compared with structurally related compounds to understand its unique properties and applications.

Table 3: Comparison of Ethyl 4,4,4-trifluorobut-2-ynoate with Structural Analogs

CompoundStructure TypeKey DifferencesImpact on Reactivity
Ethyl 4,4,4-trifluorobut-2-enoateAlkeneContains C=C instead of C≡CLess electrophilic, different stereochemistry possible
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoateBromoalkeneContains Br-C=C instead of C≡CDifferent reactivity pattern, potential for coupling reactions
Methyl 4,4,4-trifluorobut-2-ynoateMethyl esterContains methyl ester instead of ethyl esterSimilar reactivity, slight difference in steric hindrance

The comparison highlights how subtle structural variations can significantly influence the compound's physicochemical properties and reactivity patterns.

Functional Group Modifications

The trifluoromethyl group in ethyl 4,4,4-trifluorobut-2-ynoate provides unique properties compared to non-fluorinated analogs:

  • Enhanced lipophilicity, improving membrane permeability in biological systems

  • Increased metabolic stability due to the strong C-F bonds

  • Altered electronic properties affecting reactivity and molecular interactions

  • Changed hydrogen bonding capabilities influencing intermolecular interactions

These properties make trifluoromethylated compounds particularly valuable in medicinal chemistry and materials science applications.

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